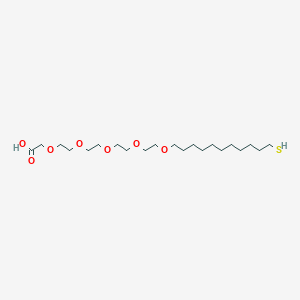
Pentadeca-2,4,9,12-tetraenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadeca-2,4,9,12-tetraenal is a polyunsaturated aldehyde with a unique structure characterized by four conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadeca-2,4,9,12-tetraenal can be synthesized through several methods. One common approach involves the oxidative degradation of polyunsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids undergo oxidative cleavage to yield this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Pentadeca-2,4,9,12-tetraenal undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogens and other electrophiles can be used to introduce new functional groups at the double bonds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pentadeca-2,4,9,12-tetraenal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of pentadeca-2,4,9,12-tetraenal involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phospholipase A2, by binding to the enzyme’s active site and preventing its normal function . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentadeca-3,6,9,12-tetraenal: Another polyunsaturated aldehyde with a similar structure but different double bond positions.
Octadeca-3,6,9,12,15-pentaenal: A longer-chain aldehyde with additional double bonds.
Uniqueness
Pentadeca-2,4,9,12-tetraenal is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
824970-36-7 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
pentadeca-2,4,9,12-tetraenal |
InChI |
InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-4,6-7,11-15H,2,5,8-10H2,1H3 |
Clave InChI |
KSFFPXQNLCYMJF-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCCCC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



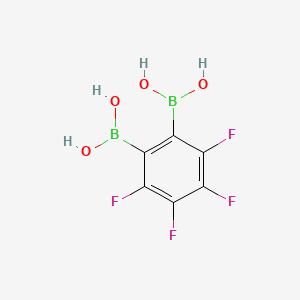
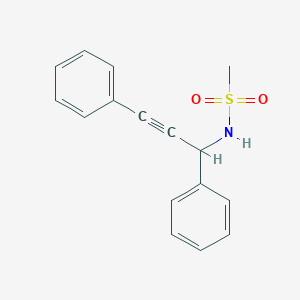

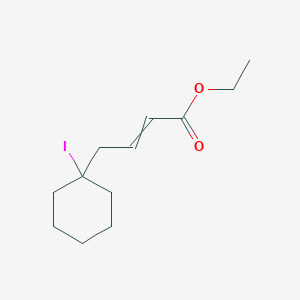
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
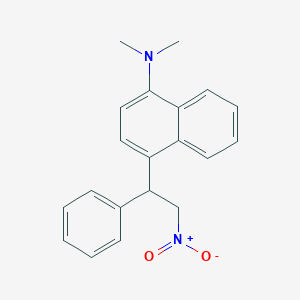
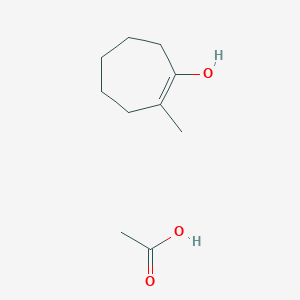
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
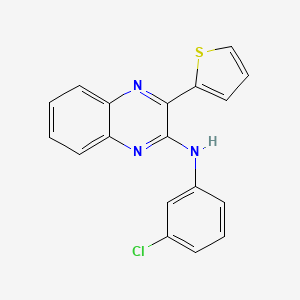
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
